acetic acid;erbium;hydrate

Descripción

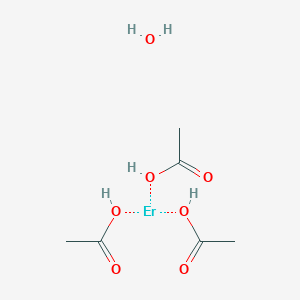

Erbium(III) acetate tetrahydrate (CAS 15280-57-6), with the chemical formula Er(CH₃COO)₃·4H₂O, is a coordination compound comprising erbium ions (Er³⁺) and acetic acid ligands. This rare earth acetate typically exists as a water-soluble crystalline solid due to its tetrahydrate structure, which incorporates four water molecules per formula unit . The erbium ion, a lanthanide, imparts unique luminescent properties, making the compound valuable in photonics, materials science, and nanotechnology. Its applications include use in upconversion nanoparticles (UCNPs) for bioimaging, photodynamic therapy, and optoelectronic devices .

The acetate ligands moderate the compound’s reactivity, reducing its acidity compared to free acetic acid while enhancing solubility in polar solvents . The tetrahydrate form also influences its stability, as hydration water can participate in reversible dehydration-rehydration cycles under thermal or environmental stress .

Propiedades

Fórmula molecular |

C6H14ErO7 |

|---|---|

Peso molecular |

365.43 g/mol |

Nombre IUPAC |

acetic acid;erbium;hydrate |

InChI |

InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Clave InChI |

RZNADUOMWZFAKS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Erbium Oxide Dissolution in Acetic Acid

The most widely documented method for preparing erbium(III) acetate hydrate involves the reaction of erbium(III) oxide ($$ \text{Er}2\text{O}3 $$) with concentrated acetic acid. This approach leverages the solubility of rare-earth oxides in carboxylic acids to form hydrated acetate complexes.

Reaction Mechanism and Stoichiometry

Erbium oxide reacts exothermically with acetic acid ($$ \text{CH}3\text{COOH} $$) under reflux conditions:

$$

\text{Er}2\text{O}3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Er(CH}3\text{COO)}3 + 3\text{H}_2\text{O}

$$

The anhydrous product readily hydrates in aqueous media, forming tetrahydrate ($$ x = 4 $$) or variable hydrate forms depending on crystallization conditions.

Procedural Details

- Dissolution Step : $$ \text{Er}2\text{O}3 $$ (3.63 g, 10 mmol) is added to a mixture of glacial acetic acid (4.6 mL, 80 mmol) and deionized water (12.4 mL).

- Reflux : The solution is heated at 90°C for 60 minutes to ensure complete dissolution of the oxide.

- Concentration : Excess solvent is removed via rotary evaporation at 50°C, yielding a pink crystalline powder.

- Drying : The product is dried at 60°C for 17 hours to achieve consistent hydration.

Table 1: Optimization of Erbium Oxide Dissolution

pH-Controlled Crystallization

Adjusting the pH of the reaction medium is critical for isolating well-defined hydrate forms. Mondry and Bukietyńska’s method emphasizes alkalization to pH 4 using deionized water, promoting slow evaporation and preferential crystallization of the tetrahydrate.

Crystallization Dynamics

- pH Adjustment : Adding $$ \text{NH}_4\text{OH} $$ or $$ \text{NaOH} $$ dropwise to the acetic acid solution ensures a homogeneous $$ \text{Er}^{3+} $$ distribution, minimizing oxy-acetate byproducts.

- Evaporation Rate : Slow evaporation (5–7 days) at 25°C yields monoclinic crystals of $$ \text{Er(CH}3\text{COO)}3 \cdot 4\text{H}_2\text{O} $$, whereas rapid evaporation produces amorphous powders.

Table 2: Impact of pH on Hydration State

| pH | Dominant Hydrate Form | Crystal Morphology |

|---|---|---|

| 3.5 | $$ x = 3 $$ | Irregular aggregates |

| 4.0 | $$ x = 4 $$ | Well-defined monoclinic |

| 4.5 | $$ x = 2 $$ | Needle-like structures |

Thermal Decomposition of Hydrated Salts

Thermogravimetric analysis (TGA) reveals sequential dehydration and decomposition steps when erbium(III) acetate hydrate is heated:

- Dehydration (90–150°C) :

$$

\text{Er(CH}3\text{COO)}3 \cdot 4\text{H}2\text{O} \rightarrow \text{Er(CH}3\text{COO)}3 + 4\text{H}2\text{O}

$$ - Anhydrous Phase Stability (150–310°C) : The anhydrous acetate remains stable until 310°C, beyond which ketene ($$ \text{CH}_2=\text{C}=\text{O} $$) and erbium hydroxyacetate form.

- Final Decomposition (350–590°C) :

$$

\text{Er(OH)(CH}3\text{COO)}2 \rightarrow \text{Er}2\text{O}3 + \text{CO}2 + \text{H}2\text{O}

$$

Table 3: Thermal Decomposition Stages

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 90–150 | 18.2 | $$ \text{Er(CH}3\text{COO)}3 $$, $$ \text{H}_2\text{O} $$ |

| 310–350 | 24.5 | $$ \text{Er(OH)(CH}3\text{COO)}2 $$, $$ \text{CH}_2=\text{C}=\text{O} $$ |

| 350–590 | 32.1 | $$ \text{Er}2\text{O}3 $$, $$ \text{CO}_2 $$ |

Alternative Synthetic Routes

Erbium Carbonate Precursor

Erbium carbonate ($$ \text{Er}2(\text{CO}3)3 $$) reacts with acetic acid to bypass oxide handling:

$$

\text{Er}2(\text{CO}3)3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Er(CH}3\text{COO)}3 + 3\text{H}2\text{O} + 3\text{CO}2\uparrow

$$

This method avoids residual hydroxide formation but requires stringent $$ \text{CO}2 $$ venting.

Metathesis Reactions

Erbium chloride ($$ \text{ErCl}3 $$) and sodium acetate ($$ \text{CH}3\text{COONa} $$) undergo aqueous metathesis:

$$

\text{ErCl}3 + 3\text{CH}3\text{COONa} \rightarrow \text{Er(CH}3\text{COO)}3 + 3\text{NaCl}

$$

The product is isolated via fractional crystallization, though NaCl contamination remains a challenge.

Industrial-Scale Production and Quality Control

Commercial manufacturers (e.g., American Elements, Sigma-Aldrich) optimize batch processes for purity >99.9%:

- Precursor Purity : $$ \text{Er}2\text{O}3 $$ with ≤50 ppm metallic impurities.

- Crystallization Monitoring : In-situ XRD ensures phase homogeneity.

- Hydration Control : Storage under 40% RH stabilizes the tetrahydrate form.

Table 4: Industrial Synthesis Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Erbium Oxide Purity | ≥99.99% (4N) | Minimizes dopant interference |

| Acetic Acid Concentration | 6–8 M | Balances reactivity and safety |

| Drying Temperature | 60°C ± 2°C | Prevents over-dehydration |

Challenges and Mitigation Strategies

- Byproduct Formation : Hydroxyacetate impurities ($$ \text{Er(OH)(CH}3\text{COO)}2 $$) arise from incomplete drying. Solution: Post-synthesis annealing at 120°C under vacuum.

- Hydration Variability : Ambient humidity causes inconsistent $$ x $$ in $$ \text{Er(CH}3\text{COO)}3 \cdot x\text{H}_2\text{O} $$. Solution: Sealed crystallization vessels with desiccants.

- Scale-Up Issues : Agglomeration during rotary evaporation. Solution: Fluidized-bed drying with inert gas.

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de erbio(III) hidratado experimenta varios tipos de reacciones químicas, que incluyen:

Descomposición térmica: Cuando se calienta, el acetato de erbio(III) hidratado se descompone para formar óxido de erbio (Er₂O₃) a través de etapas intermedias que implican la formación de cetena (CH₂=C=O) y otros compuestos.

Reactivos y condiciones comunes

Descomposición térmica: Calentar el acetato de erbio(III) hidratado a temperaturas alrededor de 90°C conduce a la formación de acetato de erbio anhidro.

Hidrólisis: La presencia de agua a temperatura ambiente facilita la hidrólisis del acetato de erbio(III) hidratado.

Principales productos formados

Óxido de erbio (Er₂O₃): Formado a través de la descomposición térmica.

Hidróxido de erbio (Er(OH)₃): Formado a través de la hidrólisis.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Optical Materials

- Luminescent Properties : Erbium acetate tetrahydrate is utilized in the fabrication of optical materials due to its luminescent properties. It is often incorporated into glass and ceramics to enhance their optical characteristics, particularly in telecommunications and display technologies .

- Erbium-Doped Silica Films : Research has demonstrated that erbium-doped silica films synthesized using erbium acetate show improved photoluminescence efficiency, making them suitable for optoelectronic applications .

-

Catalysis

- Green Chemistry : Erbium salts, including erbium acetate tetrahydrate, serve as non-toxic catalysts in organic transformations. They have been employed in eco-friendly synthetic protocols for the reduction of α,β-unsaturated carbonyl compounds, showcasing their versatility in catalysis .

- Nanoscale Materials : The compound acts as a precursor for producing ultra-high purity compounds and nanoscale materials, which are essential in advanced material science .

-

Biomedical Applications

- Drug Delivery Systems : The solubility of erbium acetate tetrahydrate in water allows it to be explored as a potential carrier for drug delivery systems, particularly in targeted therapies where localized treatment is crucial.

Case Studies

- Erbium-Doped Silica Films

- Eco-Friendly Catalysis

Mecanismo De Acción

El mecanismo de acción del acetato de erbio(III) hidratado implica su capacidad de interactuar con varios objetivos y vías moleculares. En los materiales ópticos, los iones de erbio (Er³⁺) presentan propiedades luminiscentes únicas, lo que los hace adecuados para su uso en láseres y otros dispositivos fotónicos . En catálisis, el acetato de erbio(III) hidratado actúa como un ácido de Lewis, facilitando varias reacciones químicas al aceptar pares de electrones de los reactivos .

Comparación Con Compuestos Similares

Comparison with Similar Lanthanide Acetates

Lanthanide acetates share structural similarities but exhibit distinct properties due to variations in the lanthanide ion, hydration state, and ligand coordination. Below is a detailed comparison of erbium(III) acetate tetrahydrate with analogous compounds:

Table 1: Comparative Analysis of Erbium(III) Acetate Tetrahydrate and Similar Compounds

Key Findings:

Hydration State and Stability: Erbium(III) acetate’s tetrahydrate structure provides higher thermal stability than europium(III) acetate trihydrate, which loses hydration water at lower temperatures . Variable hydration states (e.g., in yttrium or neodymium acetates) allow tunability in synthesis conditions for nanoparticle growth .

Luminescence: Erbium’s NIR-II emission is critical for deep-tissue imaging, contrasting with europium’s visible red light for immunoassays and thulium’s blue light for high-resolution microscopy . Neodymium’s NIR-I emission overlaps with biological tissue’s "transparency window," enabling applications in photothermal therapy .

Role in Nanoparticles: Erbium is typically doped into yttrium-based UCNP shells or cores to achieve NIR-to-visible upconversion, whereas europium is used in red-emitting cores . Yttrium acetate, though non-luminescent, serves as a host matrix to minimize cross-relaxation losses in UCNPs .

Synthetic Utility: All lanthanide acetates act as precursors in solvothermal synthesis of nanoparticles. Their solubility in oleic acid/1-octadecene mixtures enables controlled nanocrystal growth . Erbium acetate’s compatibility with aqueous and organic phases allows versatile functionalization for biomedical applications .

Comparison with Non-Lanthanide Acetates

While lanthanide acetates are specialized for optical applications, transition metal acetates (e.g., zinc, lead) exhibit distinct properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.